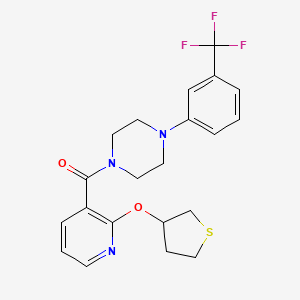![molecular formula C10H12BrNS B2594945 3-[(4-Bromophenyl)sulfanyl]pyrrolidine CAS No. 1250919-95-9](/img/structure/B2594945.png)
3-[(4-Bromophenyl)sulfanyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Bromophenyl)sulfanyl]pyrrolidine” is a chemical compound with the CAS Number: 1250919-95-9 . It has a molecular weight of 258.18 . The IUPAC name for this compound is 3-[(4-bromophenyl)sulfanyl]pyrrolidine .
Molecular Structure Analysis
The InChI code for “3-[(4-Bromophenyl)sulfanyl]pyrrolidine” is 1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(4-Bromophenyl)sulfanyl]pyrrolidine” is a liquid at room temperature .科学的研究の応用
Heterocycle Synthesis
3-[(4-Bromophenyl)sulfanyl]pyrrolidine plays a pivotal role in heterocycle synthesis. Miyata et al. (2000) demonstrated its application in the synthesis of trisubstituted pyrrolidine through sulfanyl radical addition–cyclization–elimination reactions, notably in the asymmetric synthesis of (−)-kainic acid (Miyata, Ozawa, Ninomiya, & Naito, 2000).
Synthesis of Pyrrolidine Derivatives
The synthesis of various pyrrolidine derivatives using 3-[(4-Bromophenyl)sulfanyl]pyrrolidine as a starting point has been explored. This includes studies by Kobayashi et al. (2009), who synthesized 3-Arylthieno[2,3-b]pyridines via iodine-mediated cyclization (Kobayashi, Nakamura, Shiroyama, Fukamachi, & Konishi, 2009).
Photodynamic Therapy Applications
Sulfanyl porphyrazines derived from 3-[(4-Bromophenyl)sulfanyl]pyrrolidine have been investigated for their application in photodynamic therapy. Piskorz et al. (2017) studied the photodynamic activities of these compounds, revealing their potential as sensitizers for cancer treatment (Piskorz, Lijewski, Gierszewski, Gorniak, Sobotta, Wicher, Tykarska, Düzgüneş, Konopka, Sikorski, Gdaniec, Mielcarek, & Goslinski, 2017).
Development of Antibacterial Agents
3-[(4-Bromophenyl)sulfanyl]pyrrolidine is also used in the development of novel antibacterial agents. Research by Bogdanowicz et al. (2013) on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, indicated their potential as antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Optical and Electronic Applications
This compound has been instrumental in synthesizing materials with specific optical and electronic properties. For instance, the study by Zhang and Tieke (2008) on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, derived from 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, highlights its use in creating highly luminescent polymers (Zhang & Tieke, 2008).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage (H314) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3-(4-bromophenyl)sulfanylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSQZZUZDOKRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]pyrrolidine | |
CAS RN |
1250919-95-9 |
Source


|
| Record name | 3-[(4-bromophenyl)sulfanyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)



![3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)
![(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine](/img/structure/B2594874.png)
![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)

![(2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B2594879.png)
![N-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]acetamide](/img/structure/B2594881.png)
